molecular formula C13H11FIN B12818594 (4-Fluorophenyl)(2-iodophenyl)methanamine

(4-Fluorophenyl)(2-iodophenyl)methanamine

Cat. No.: B12818594
M. Wt: 327.14 g/mol
InChI Key: JRSDJGNDLGEWLN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-iodophenyl)methanamine is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-iodophenyl)methanamine typically involves the reaction of 4-fluorobenzylamine with 2-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

(4-Fluorophenyl)(2-iodophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes. Detailed studies are required to elucidate the exact molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(2-iodophenyl)methanamine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties.

Properties

Molecular Formula

C13H11FIN

Molecular Weight

327.14 g/mol

IUPAC Name

(4-fluorophenyl)-(2-iodophenyl)methanamine

InChI

InChI=1S/C13H11FIN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2

InChI Key

JRSDJGNDLGEWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)I

Origin of Product

United States

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